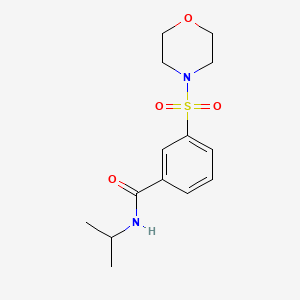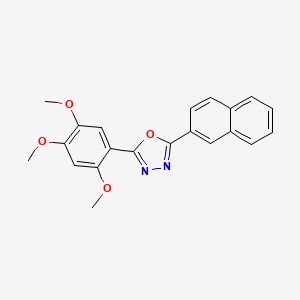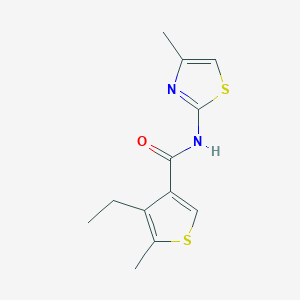![molecular formula C18H20N2O2S B4928026 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B4928026.png)
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mecanismo De Acción
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is a crucial enzyme in the BCR signaling pathway, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, this compound induces apoptosis and growth inhibition of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of B-cells in preclinical studies. In addition, this compound has been found to enhance the efficacy of other anti-cancer agents, such as venetoclax, in preclinical models of CLL and DLBCL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone is its specificity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies. However, the limitations of this compound include its potential toxicity and the need for further clinical studies to determine its safety and efficacy in humans.
Direcciones Futuras
For research on 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone include the evaluation of its safety and efficacy in clinical trials, as well as the development of combination therapies with other anti-cancer agents. In addition, the potential use of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma, should be explored. Finally, the identification of biomarkers that predict response to this compound could help to optimize its use in clinical practice.
Métodos De Síntesis
The synthesis of 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone involves a multi-step process that includes the reaction of 2-bromo-5-chlorothiophene with magnesium to form a Grignard reagent, followed by the reaction with N,N-diisopropylcarbodiimide (DIC) and N-phenylpiperidine-3-carboxamide. The resulting compound is then subjected to a series of reactions, including acylation, reduction, and deprotection, to yield the final product.
Aplicaciones Científicas De Investigación
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells. In vivo studies in mouse models of CLL and MCL have demonstrated that this compound significantly reduces tumor burden and prolongs survival.
Propiedades
IUPAC Name |
1-[5-(3-anilinopiperidine-1-carbonyl)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(21)16-9-10-17(23-16)18(22)20-11-5-8-15(12-20)19-14-6-3-2-4-7-14/h2-4,6-7,9-10,15,19H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFLGCDTHLGKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49721618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4927946.png)
![1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4927956.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4927975.png)



![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4927995.png)




![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928040.png)
![3-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4928056.png)